

specificity of anti-PRDX3-SO3 antibody against other oxidative modifications

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Compound of Interest

Compound Name: *PRDX3(103-112) SO3 modified, human*

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Specificity of Anti-PRDX3-SO3 Antibody: A Comparative Guide

For researchers, scientists, and drug development professionals, the accurate detection of specific protein oxidative modifications is paramount. This guide provides an objective comparison of the anti-PRDX3-SO3 antibody's specificity against other oxidative modifications, supported by experimental data and detailed protocols. The anti-PRDX3-SO3 antibody is a crucial tool for studying the hyperoxidation of Peroxiredoxin 3, a key event in cellular signaling, particularly in the context of ferroptosis.

Performance Comparison

The anti-PRDX3-SO3 antibody demonstrates high specificity for the hyperoxidized forms of Peroxiredoxin 3 (PRDX3), specifically recognizing both the sulfinic acid (-SO₂H) and sulfonic acid (-SO₃H) modifications of the catalytic cysteine residue. Its performance in distinguishing these modifications from other oxidative post-translational modifications (PTMs) is critical for accurate biological interpretation.

Quantitative Data Summary

While direct, quantitative head-to-head comparisons of the anti-PRDX3-SO3 antibody against a comprehensive panel of all other oxidative modifications are not extensively published, the

available data from various studies, primarily utilizing Western blotting and immunoprecipitation, strongly supports its high specificity. The following table summarizes the antibody's reactivity based on current literature. The reactivity is inferred from the lack of signal observed for other modifications in studies focusing on PRDX3 hyperoxidation.

| Oxidative Modification | Target Protein/Molecule | Detection Method | Anti-PRDX3-SO3 Reactivity | Citation |
|------------------------------------|-------------------------|--------------------------|----------------------------------|---|
| Sulfinylation (-SO ₂ H) | PRDX3 | Western Blot, IP, MS | High | [1] [2] |
| Sulfonylation (-SO ₃ H) | PRDX3 | Western Blot, IP, MS | High | [1] [2] |
| Sulfenylation (-SOH) | General Proteins | Chemical Probes | Not Reported (Expected Low/None) | |
| S-Nitrosylation (-SNO) | General Proteins | Biotin-Switch Assay | Not Reported (Expected Low/None) | [3] [4] |
| Protein Carbonylation | General Proteins | DNPH Assay, Western Blot | Not Reported (Expected Low/None) | [5] |
| Non-oxidized PRDX3 | PRDX3 | Western Blot | Minimal/None | [2] |

Note: The "Not Reported (Expected Low/None)" entries are based on the antibody's design to recognize a specific hyperoxidized peptide sequence, making cross-reactivity with structurally distinct modifications highly unlikely. Researchers are encouraged to perform their own validation for their specific experimental context.

Experimental Protocols

To ensure the validity and reproducibility of experimental results, detailed methodologies for key experiments are provided below.

Protocol 1: Western Blot for Detecting Hyperoxidized PRDX3

This protocol is adapted from studies identifying hyperoxidized PRDX3 as a marker for ferroptosis[2].

1. Sample Preparation (Cell Lysates): a. Induce oxidative stress in cell culture (e.g., treatment with erastin or RSL3 to induce ferroptosis, or H_2O_2). b. Wash cells with ice-cold PBS. c. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. To preserve the oxidation state, include an alkylating agent like N-ethylmaleimide (NEM) at 20 mM. d. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant and determine protein concentration using a BCA assay.
2. SDS-PAGE and Electrotransfer: a. Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes. b. Load samples onto a 12% SDS-polyacrylamide gel and run electrophoresis. c. Transfer proteins to a PVDF membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the anti-PRDX3-SO3 antibody (typically at a 1:1000 - 1:2000 dilution in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5000 - 1:10,000 dilution in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.

Protocol 2: Dot Blot for Antibody Specificity

This protocol can be used to assess the cross-reactivity of the anti-PRDX3-SO3 antibody against various modified peptides or proteins[6][7][8].

1. Sample Preparation: a. Prepare solutions of various peptides or proteins representing different oxidative modifications (e.g., sulfinylated peptide, nitrosylated peptide, carbonylated BSA, non-oxidized PRDX3 peptide). b. Prepare a dilution series for each sample (e.g., from 1 µg to 1 ng).

2. Membrane Preparation and Spotting: a. Cut a piece of nitrocellulose or PVDF membrane. b. Spot 1-2 μL of each sample dilution onto the membrane. c. Allow the spots to dry completely at room temperature.

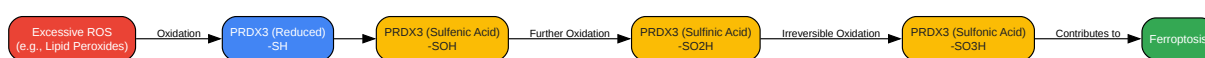
3. Immunodetection: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the anti-PRDX3-SO₃ antibody (e.g., 1:1000 dilution) for 1 hour at room temperature. c. Wash three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash three times with TBST. f. Develop with an ECL substrate and image.

4. Analysis: a. Compare the signal intensity of the spots corresponding to hyperoxidized PRDX3 with those of other oxidative modifications. A high signal for hyperoxidized PRDX3 and minimal to no signal for others indicates high specificity.

Visualizations

Signaling Pathway of PRDX3 Hyperoxidation

Under conditions of severe oxidative stress, such as during ferroptosis, the catalytic cysteine of PRDX3 can be successively oxidized from a sulfenic acid (-SOH) to a sulfinic acid (-SO₂H) and further to a sulfonic acid (-SO₃H). This hyperoxidation is a critical event in specific cell signaling pathways.

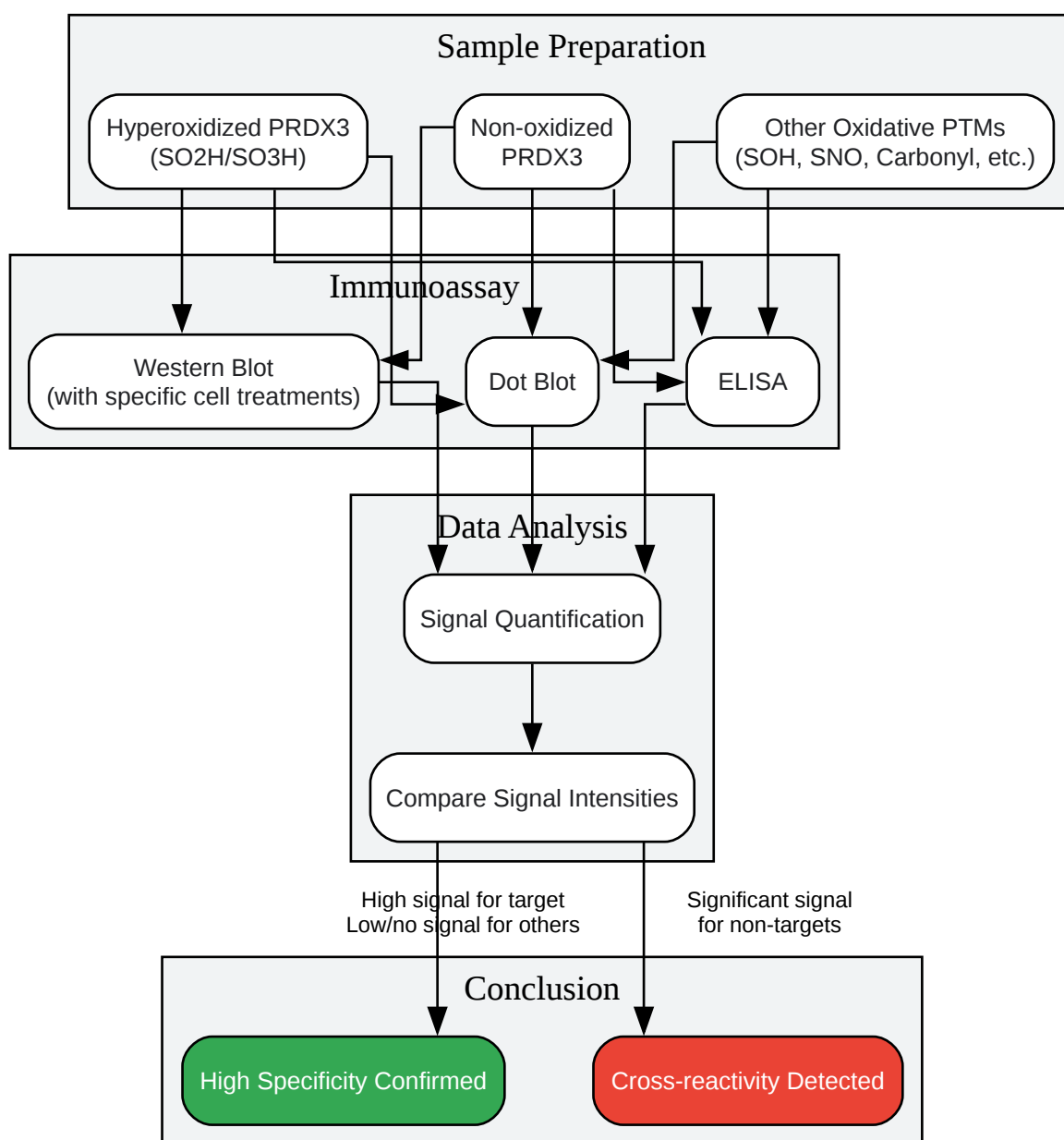


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PRDX3 Hyperoxidation Pathway

Experimental Workflow for Antibody Specificity Testing

A systematic workflow is essential for validating the specificity of an antibody against various potential cross-reactive molecules.



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Antibody Specificity Testing Workflow

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